molecular formula C9H9F B077249 2-Phenyl-3-fluoro-1-propene CAS No. 14584-33-9

2-Phenyl-3-fluoro-1-propene

Cat. No. B077249
CAS RN: 14584-33-9
M. Wt: 136.17 g/mol
InChI Key: KETZFBAYQXPCSA-UHFFFAOYSA-N
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Description

2-Phenyl-3-fluoro-1-propene is a complex organic compound. It is a derivative of propene, which is a three-carbon alkene with a molecular formula of C3H6 . The “2-Phenyl” part of the name indicates that a phenyl group, which is essentially a benzene ring minus one hydrogen, is attached to the second carbon of the propene . The “3-fluoro” part indicates that a fluorine atom is attached to the third carbon of the propene .


Molecular Structure Analysis

The molecular structure of 2-Phenyl-3-fluoro-1-propene would consist of a three-carbon propene backbone, with a phenyl group attached to the second carbon and a fluorine atom attached to the third carbon . The exact 3D structure would depend on the specific arrangement of these groups and the presence of any additional functional groups.


Chemical Reactions Analysis

The chemical reactions involving 2-Phenyl-3-fluoro-1-propene would likely be influenced by the presence of the phenyl group, the fluorine atom, and the double bond. Reactions at the benzylic position (the carbon adjacent to the phenyl group) are common and could involve free radical bromination, nucleophilic substitution, or oxidation . The presence of the fluorine atom could also influence the reactivity of the compound .

Future Directions

The future directions for research on 2-Phenyl-3-fluoro-1-propene could include further investigation of its synthesis, properties, and reactivity. This could involve the development of new synthetic methods, the study of its behavior in various chemical reactions, and the exploration of its potential applications .

properties

IUPAC Name

3-fluoroprop-1-en-2-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F/c1-8(7-10)9-5-3-2-4-6-9/h2-6H,1,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KETZFBAYQXPCSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CF)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenyl-3-fluoro-1-propene

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